Physical and Chemical Properties The predicted boiling point of this compound is 452.5±45.0 °C, and its predicted density is 1.422±0.06 g/cm3 . The predicted pKa value is 13.22±0.40 .
This compound is classified under benzodiazepines and is identified by the following identifiers:
The synthesis of 7-Bromo-5-phenyl-1,3,4,5-tetrahydro-1,4-benzodiazepin-2-one typically involves several key steps:
The molecular structure of 7-Bromo-5-phenyl-1,3,4,5-tetrahydro-1,4-benzodiazepin-2-one can be described as follows:
The InChI representation of this compound is:
This structural formula indicates the arrangement of atoms within the molecule and aids in computational modeling and analysis .
7-Bromo-5-phenyl-1,3,4,5-tetrahydro-1,4-benzodiazepin-2-one participates in various chemical reactions typical of benzodiazepines:
The mechanism of action for 7-Bromo-5-phenyl-1,3,4,5-tetrahydro-1,4-benzodiazepin-2-one primarily involves its interaction with GABA receptors:
The physical properties of 7-Bromo-5-phenyl-1,3,4,5-tetrahydro-1,4-benzodiazepin-2-one include:
Property | Value |
---|---|
Molecular Weight | 305.18 g/mol |
Melting Point | Not specified |
Solubility | Soluble in organic solvents |
The chemical properties involve:
Property | Description |
---|---|
Stability | Stable under standard laboratory conditions |
Reactivity | Reacts with nucleophiles; forms complexes with metals |
pH Sensitivity | Not extensively studied; requires further research |
These properties are critical for understanding how the compound behaves under various conditions and its suitability for different applications .
7-Bromo-5-phenyl-1,3,4,5-tetrahydro-1,4-benzodiazepin-2-one has several notable applications:
The compound is systematically named under IUPAC conventions as 7-bromo-5-phenyl-1,3,4,5-tetrahydro-2H-1,4-benzodiazepin-2-one. This name precisely defines its structure: a seven-membered 1,4-diazepine ring fused to a benzene ring, with a bromine atom at position 7, a phenyl group at position 5, and a ketone at position 2. Alternative naming systems render it as 7-bromo-5-phenyl-1,3,4,5-tetrahydro-benzo[e][1,4]diazepin-2-one, emphasizing the benzo-fused diazepine system [1] [3].
Common synonyms include:
Table 1: Official and Alternative Designations
Nomenclature Type | Name |
---|---|
IUPAC Name | 7-bromo-5-phenyl-1,3,4,5-tetrahydro-2H-1,4-benzodiazepin-2-one |
Alternative Chemical Name | 7-Bromo-5-phenyl-1,3,4,5-tetrahydro-benzo[e][1,4]diazepin-2-one |
Common Synonym | Desalkylgidazepam |
This compound has a CAS Registry Number 17972-72-4, a unique identifier validated through chemical databases and commercial catalogs [2] [3] [6]. Its molecular formula is C₁₅H₁₃BrN₂O, confirmed via high-resolution mass spectrometry and elemental analysis across multiple sources [1] [2]. The molecular weight is 317.18 g/mol, consistent with the elemental composition [1] [6]. The CAS registry includes a check-digit verification (digit ‘4’), confirming its validity [9].
7-Bromo-5-phenyl-1,3,4,5-tetrahydro-2H-1,4-benzodiazepin-2-one emerged during structural explorations of the benzodiazepine pharmacophore in the late 20th century. Unlike clinically used 1,4-benzodiazepines (e.g., diazepam), which typically feature a 1,4-dihydro core, this compound belongs to the 1,3,4,5-tetrahydro subclass, indicating saturation across the 3,4-bond of the diazepine ring [4]. This structural variation was initially investigated to modulate receptor binding kinetics and metabolic stability. Early synthetic routes focused on N-alkylation and electrophilic aromatic substitution (e.g., bromination) on the parent benzodiazepine scaffold [4] [10]. Its development reflects broader efforts to diversify benzodiazepine chemistry beyond psychotropic applications toward specialized biochemical tools.
Benzodiazepines are privileged structures in medicinal chemistry due to their versatile bioactivity and ease of functionalization. While classical 1,4-benzodiazepines target GABAₐ receptors (e.g., anxiolytics like diazepam), modified scaffolds like 7-bromo-5-phenyl-1,3,4,5-tetrahydro-2H-1,4-benzodiazepin-2-one exhibit distinct pharmacological profiles [7] [10]. The saturated 3,4-bond alters ring conformation, potentially enhancing selectivity for non-GABA targets. For example:
CAS No.: 330593-15-2
CAS No.: 21420-58-6
CAS No.: 13836-61-8
CAS No.: 13568-33-7
CAS No.: 50875-10-0
CAS No.: 32338-15-1